molecular formula C17H20N2O3S B4667865 4-[(ethylsulfonyl)amino]-N-(3-methylbenzyl)benzamide

4-[(ethylsulfonyl)amino]-N-(3-methylbenzyl)benzamide

Cat. No. B4667865
M. Wt: 332.4 g/mol
InChI Key: OSVZFAITGKQVMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(Ethylsulfonyl)amino]-N-(3-methylbenzyl)benzamide, also known as ESI-09, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized by researchers at Emory University in 2009 and has since been used in various studies to investigate its mechanism of action and potential therapeutic applications.

Mechanism of Action

4-[(ethylsulfonyl)amino]-N-(3-methylbenzyl)benzamide acts as a specific inhibitor of TRPM7 by binding to the channel's intracellular kinase domain and preventing its autophosphorylation. This, in turn, inhibits the channel's ion conductance and downstream signaling pathways.
Biochemical and Physiological Effects
4-[(ethylsulfonyl)amino]-N-(3-methylbenzyl)benzamide has been shown to have various biochemical and physiological effects in different cell types and tissues. It has been reported to inhibit cell proliferation, induce apoptosis, and block cell migration in cancer cells. In addition, 4-[(ethylsulfonyl)amino]-N-(3-methylbenzyl)benzamide has been shown to reduce infarct size and improve cardiac function in animal models of myocardial ischemia-reperfusion injury.

Advantages and Limitations for Lab Experiments

4-[(ethylsulfonyl)amino]-N-(3-methylbenzyl)benzamide has several advantages as a tool for scientific research. It is a small molecule inhibitor that can be easily synthesized and has high selectivity and potency for TRPM7. However, it also has some limitations, such as its potential off-target effects and the need for appropriate controls in experiments.

Future Directions

4-[(ethylsulfonyl)amino]-N-(3-methylbenzyl)benzamide has shown promise as a potential therapeutic agent for different diseases, including cancer and cardiovascular diseases. Further studies are needed to investigate its efficacy and safety in preclinical and clinical settings. In addition, future research could focus on developing more potent and selective TRPM7 inhibitors or exploring the potential of 4-[(ethylsulfonyl)amino]-N-(3-methylbenzyl)benzamide in combination with other drugs for synergistic effects.

Scientific Research Applications

4-[(ethylsulfonyl)amino]-N-(3-methylbenzyl)benzamide has been used in various scientific studies as a tool to investigate the role of the transient receptor potential melastatin 7 (TRPM7) ion channel in different physiological and pathological processes. TRPM7 is a cation channel that is involved in a wide range of cellular functions, including cell proliferation, differentiation, and migration.

properties

IUPAC Name

4-(ethylsulfonylamino)-N-[(3-methylphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-3-23(21,22)19-16-9-7-15(8-10-16)17(20)18-12-14-6-4-5-13(2)11-14/h4-11,19H,3,12H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSVZFAITGKQVMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C(=O)NCC2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.